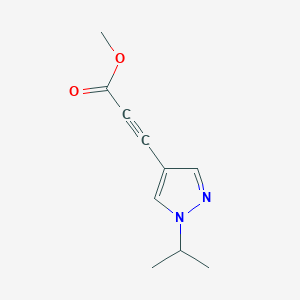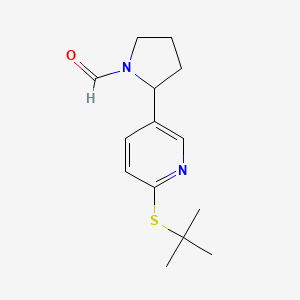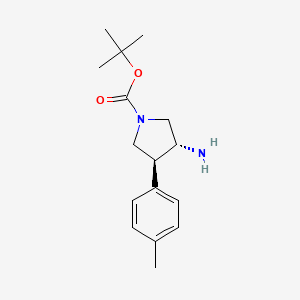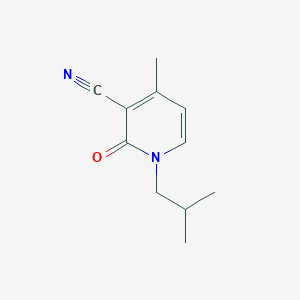
2-Oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氧代-1-(对甲苯基)-1,2-二氢吡啶-3-羧酸是一种杂环化合物,其特征在于吡啶环上连接有羧酸基团和甲苯基团。
准备方法
合成路线和反应条件
2-氧代-1-(对甲苯基)-1,2-二氢吡啶-3-羧酸的合成通常涉及对甲苯胺与乙酰乙酸乙酯在碱的存在下反应,然后进行环化和氧化步骤。反应条件通常包括:
碱: 乙醇钠或碳酸钾。
溶剂: 乙醇或甲醇。
温度: 回流条件(约 78-80°C)。
氧化剂: 过氧化氢或高锰酸钾。
工业生产方法
在工业环境中,该化合物的生产可能涉及连续流动反应器,以确保一致的质量和产量。使用用于试剂添加和温度控制的自动化系统可以提高合成过程的效率。
化学反应分析
反应类型
2-氧代-1-(对甲苯基)-1,2-二氢吡啶-3-羧酸可以进行各种化学反应,包括:
氧化: 转化为相应的 N-氧化物衍生物。
还原: 羰基还原形成二氢吡啶衍生物。
取代: 芳环上的亲电取代反应。
常用试剂和条件
氧化: 过氧化氢或间氯过氧苯甲酸 (m-CPBA) 在二氯甲烷等有机溶剂中。
还原: 硼氢化钠或氢化铝锂在无水乙醚中。
取代: 溴或氯在路易斯酸催化剂(如三氯化铝)的存在下。
主要产品
氧化: N-氧化物衍生物。
还原: 二氢吡啶衍生物。
取代: 卤代芳香族化合物。
科学研究应用
2-氧代-1-(对甲苯基)-1,2-二氢吡啶-3-羧酸在科学研究中有以下几种应用:
化学: 用作合成更复杂杂环化合物的构建块。
生物学: 研究其作为酶抑制剂的潜力。
医学: 探索其潜在的抗炎和抗癌特性。
工业: 用于开发具有特定电子性质的新材料。
作用机制
2-氧代-1-(对甲苯基)-1,2-二氢吡啶-3-羧酸的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以通过与活性位点或别构位点结合来抑制酶活性,从而阻断底物进入或改变酶构象。所涉及的途径可能包括抑制代谢途径或信号转导级联中的关键酶。
相似化合物的比较
类似化合物
2-氧代-1,2-二氢吡啶-3-羧酸: 缺少对甲苯基,使其疏水性降低。
2-氧代-1-(对甲氧基苯基)-1,2-二氢吡啶-3-羧酸: 含有甲氧基而不是甲苯基,影响其电子特性。
独特性
2-氧代-1-(对甲苯基)-1,2-二氢吡啶-3-羧酸的独特性在于它含有对甲苯基,这增强了它的疏水性,并可能影响它与分子靶标的结合亲和力。这种结构特征也会影响该化合物的溶解度和反应性,使其成为医药化学和材料科学中特定应用的宝贵化合物。
属性
分子式 |
C13H11NO3 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO3/c1-9-4-6-10(7-5-9)14-8-2-3-11(12(14)15)13(16)17/h2-8H,1H3,(H,16,17) |
InChI 键 |
SCWUBXDOSAPCPF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C=CC=C(C2=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(3R)-5,6-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11810856.png)







